4-[4-(2,5-Dioxopyrrolidin-1-yl)butanoylamino]benzamide
Overview
Description
4-[4-(2,5-Dioxopyrrolidin-1-yl)butanoylamino]benzamide is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features a benzamide core linked to a pyrrolidinone moiety through a butanoylamino chain. Its distinct structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in chemistry, biology, and medicine.
Preparation Methods
The synthesis of 4-[4-(2,5-Dioxopyrrolidin-1-yl)butanoylamino]benzamide typically involves multiple steps, starting with the preparation of the pyrrolidinone intermediate. One common synthetic route includes the following steps:
Formation of the Pyrrolidinone Intermediate: This step involves the reaction of succinic anhydride with ammonia or an amine to form 2,5-dioxopyrrolidin-1-yl butanoic acid.
Coupling with Benzamide: The pyrrolidinone intermediate is then coupled with 4-aminobenzamide using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the final product.
Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity.
Chemical Reactions Analysis
4-[4-(2,5-Dioxopyrrolidin-1-yl)butanoylamino]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride can convert the compound into reduced forms.
Substitution: The benzamide moiety can undergo substitution reactions with electrophiles or nucleophiles, resulting in the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pH conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-[4-(2,5-Dioxopyrrolidin-1-yl)butanoylamino]benzamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Industry: The compound’s unique properties make it valuable in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[4-(2,5-Dioxopyrrolidin-1-yl)butanoylamino]benzamide involves its interaction with specific molecular targets and pathways. In the context of monoclonal antibody production, the compound has been shown to:
Suppress Cell Growth: It reduces the proliferation of cells, allowing for more efficient production of antibodies.
Increase Glucose Uptake: The compound enhances the cell-specific glucose uptake rate, providing more energy for antibody production.
Control Glycosylation: It modulates the level of galactosylation on antibodies, which is a critical quality attribute for therapeutic antibodies.
Comparison with Similar Compounds
4-[4-(2,5-Dioxopyrrolidin-1-yl)butanoylamino]benzamide can be compared with other similar compounds, such as:
4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl)benzamide: This compound also enhances monoclonal antibody production but has different structural features that may affect its efficacy and mechanism of action.
4-(2,5-Dioxopyrrolidin-1-yl)butanoic acid: Another related compound with similar functional groups but different applications and properties.
The uniqueness of this compound lies in its specific structure, which allows it to participate in a variety of reactions and applications, making it a valuable compound for scientific research and industrial use.
Properties
IUPAC Name |
4-[4-(2,5-dioxopyrrolidin-1-yl)butanoylamino]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O4/c16-15(22)10-3-5-11(6-4-10)17-12(19)2-1-9-18-13(20)7-8-14(18)21/h3-6H,1-2,7-9H2,(H2,16,22)(H,17,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXERBZRVJNNXIM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CCCC(=O)NC2=CC=C(C=C2)C(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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